FIN56

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FIN56は、鉄に依存し、脂質過酸化物の蓄積を特徴とする調節された細胞死の一種であるフェロトーシスを誘導する能力で知られている新規化合物です。フェロトーシスは、アポトーシス、壊死、オートファジーなどの他の細胞死とは異なります。

準備方法

合成経路と反応条件: FIN56の合成は、コア構造の調製から始まり、生物活性に必要な官能基を導入することで、複数の手順を伴います。正確な合成経路と反応条件は、機密情報であり、公開文献では完全には開示されていません。 縮合反応、スルホン化、環化など、標準的な有機合成技術を使用して化合物が合成されていることは知られています .

工業生産方法: this compoundの工業生産は、純度と一貫性を確保しながら、実験室規模の合成方法を拡大する必要があるでしょう。 これには、反応条件の最適化、高純度試薬の使用、クロマトグラフィーや結晶化などの高度な精製技術の採用が含まれます .

化学反応の分析

反応の種類: FIN56は、主にフェロトーシス誘導剤としての役割に関連する反応を起こします。これらには以下が含まれます。

酸化: this compoundは、活性酸素種(ROS)の蓄積を促進することにより、酸化ストレスを誘発します。

一般的な試薬と条件:

酸化剤: this compoundは、ROSの生成を促進する酸化剤と相互作用します。

主要な生成物:

4. 科学研究への応用

This compoundは、特に化学、生物学、医学、産業の分野で、科学研究に幅広い用途があります。

科学的研究の応用

Cancer Therapy

FIN56 has shown significant promise in cancer treatment, particularly for therapy-resistant tumors. Its ability to induce ferroptosis makes it a candidate for targeting various malignancies.

-

Case Study: Glioblastoma

Research has demonstrated that this compound effectively inhibits glioblastoma cell growth both in vitro and in vivo. In studies using human glioblastoma cell lines (LN229 and U118), this compound was found to decrease cell viability and induce lysosomal membrane permeabilization, leading to cell death through ferroptosis . - Table 1: Effects of this compound on Glioblastoma Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Ki67 Positive Cells (%) | 70 | 20 |

| Tumor Volume (mm³) | 300 | 50 |

Neuroscience

In the field of neuroscience, this compound is being investigated for its potential to induce ferroptosis in neurodegenerative conditions such as Alzheimer's disease. The modulation of ferroptosis pathways may provide insights into therapeutic strategies for neurodegeneration.

- Research Findings

Studies indicate that this compound can effectively induce ferroptosis in neuronal cells, contributing to our understanding of cell death mechanisms in neurodegenerative diseases .

Drug Development

This compound serves as a lead compound in the development of new drugs targeting ferroptosis. Its well-characterized mechanism allows researchers to explore modifications that enhance its efficacy or selectivity.

- Development Insights

The compound's ability to downregulate GPX4 and activate squalene synthase positions it as a valuable tool for discovering additional ferroptosis modulators .

Table 2: Summary of this compound Research Applications

| Application Area | Key Findings | Future Directions |

|---|---|---|

| Cancer Therapy | Induces ferroptosis in glioblastoma; effective in vivo | Explore effects on other tumor types |

| Neuroscience | Induces ferroptosis in neuronal cells | Investigate implications for Alzheimer's |

| Drug Development | Serves as a lead compound for new therapies | Identify structural modifications |

作用機序

FIN56は、複数の経路を通じてその効果を発揮します。

GPX4分解: this compoundは、脂質ヒドロペルオキシドを還元し、細胞を酸化ストレスから保護する酵素であるGPX4の分解を促進します

スクアレンシンターゼ活性化: this compoundは、スクアレンシンターゼに結合して活性化し、重要な抗酸化物質であるコエンザイムQ10の枯渇につながります.

酸化ストレス誘導: this compoundは、ROSレベルを高めることにより、酸化ストレスを誘発し、脂質過酸化と細胞死につながります

6. 類似の化合物との比較

This compoundは、GPX4分解とスクアレンシンターゼ活性化を含む二重の作用機序により、フェロトーシス誘導剤の中でユニークです。類似の化合物には以下が含まれます。

this compoundは、フェロトーシスに関与する複数の経路を標的とする能力があり、この細胞死の形態を研究し、新しい治療戦略を開発するための汎用性の高いツールとなっています .

類似化合物との比較

FIN56 is unique among ferroptosis inducers due to its dual mechanism of action involving GPX4 degradation and squalene synthase activation. Similar compounds include:

RSL3: Another ferroptosis inducer that directly inhibits GPX4.

Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter, leading to glutathione depletion.

ML162: A potent GPX4 inhibitor with a different chemical structure compared to this compound.

This compound stands out due to its ability to target multiple pathways involved in ferroptosis, making it a versatile tool for studying this form of cell death and developing new therapeutic strategies .

生物活性

FIN56 is a novel compound recognized for its role as a potent inducer of ferroptosis, a regulated form of cell death characterized by the accumulation of lipid peroxides and iron-dependent mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

This compound exerts its biological effects primarily through two key pathways:

- Degradation of Glutathione Peroxidase 4 (GPX4) : GPX4 is critical for cellular defense against oxidative stress. This compound promotes the degradation of GPX4, leading to increased sensitivity to ferroptosis in cancer cells. Studies indicate that this degradation is mediated through autophagy-dependent mechanisms, where inhibiting autophagy reduces the cytotoxic effects of this compound .

- Activation of Squalene Synthase (SQS) : this compound also activates SQS, which is involved in the mevalonate pathway. This activation results in coenzyme Q10 depletion, further enhancing ferroptosis susceptibility . The interplay between GPX4 degradation and SQS activation underscores the bifunctional nature of this compound as a ferroptosis inducer.

Research Findings

Recent studies have elucidated the effectiveness of this compound in various cancer cell lines:

- Bladder Cancer Cells : In vitro experiments demonstrated that this compound induces ferroptosis in bladder cancer cells through autophagy-mediated GPX4 degradation. The combination of this compound with mTOR inhibitors like Torin 2 showed synergistic effects, enhancing cytotoxicity against these cells .

- Glioblastoma : Research indicated that this compound triggers lysosomal membrane permeabilization in glioblastoma cells, leading to decreased cell viability and proliferation. This effect was associated with cell cycle arrest .

- Osteosarcoma : A study utilizing an iron-based nanovehicle to deliver this compound showed promising results in selectively targeting osteosarcoma cells. The localized hyperthermia generated by the nanovehicle, combined with the release of this compound, resulted in significant reactive oxygen species (ROS) accumulation and subsequent ferroptotic cell death .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

- Bladder Cancer Treatment : A study investigated the effects of this compound on bladder cancer cells treated with Torin 2. The results showed that combining these agents significantly reduced cell viability compared to either treatment alone, indicating a promising therapeutic strategy for resistant cancers .

- Targeted Delivery in Osteosarcoma : The application of an RGD-modified nanovehicle for targeted delivery of this compound demonstrated enhanced therapeutic efficacy in osteosarcoma models. This approach not only improved drug accumulation at tumor sites but also effectively induced ferroptosis upon localized heating .

特性

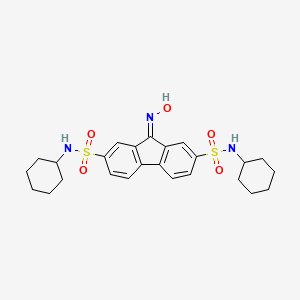

IUPAC Name |

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCFMMIWBSZOIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。